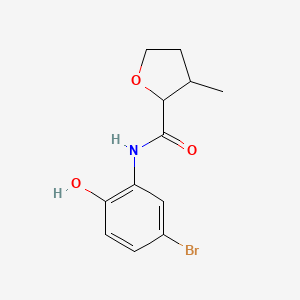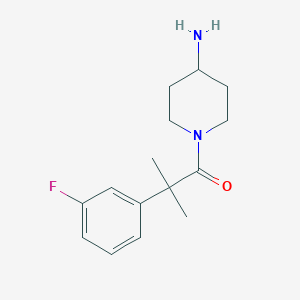
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide; hydrochloride, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. It has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 is a selective agonist of GPR40, a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. Activation of GPR40 by this compound 837 leads to the release of insulin from pancreatic beta cells in a glucose-dependent manner. This mechanism of action is distinct from that of traditional insulin secretagogues, which stimulate insulin secretion regardless of glucose levels.
Biochemical and Physiological Effects:
This compound 837 has been shown to improve glucose tolerance and insulin sensitivity in preclinical studies. In addition, it has been demonstrated to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. These effects are thought to be mediated by the activation of GPR40 by this compound 837.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 in lab experiments is its high potency and selectivity for GPR40. This allows for precise modulation of insulin secretion from pancreatic beta cells. However, one limitation is that the hydrochloride salt of this compound 837 is hygroscopic and can absorb moisture from the air, which can affect its stability and purity.
Direcciones Futuras
There are several potential future directions for research on N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837. One area of interest is the development of more stable and potent analogs of this compound 837. Another area of interest is the investigation of the long-term effects of this compound 837 on glucose homeostasis and insulin sensitivity. Finally, the potential therapeutic applications of this compound 837 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, warrant further investigation.
Métodos De Síntesis
The synthesis of N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 involves the reaction of 2,3-dimethyl-1-butene with sulfonamide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound 837. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in preclinical studies. In addition, it has been demonstrated to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. These findings suggest that this compound 837 may be a promising drug candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-4-5-6-14(12,13)11-7-9(10)8(2)3;/h4,8-9,11H,1,5-7,10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRRDYWQMJUWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)CCC=C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)

![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)

![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)